REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12].N1C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.CCCCCC.C(OCC)(=O)C>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[C:14][Si:11]([CH3:13])([CH3:12])[CH3:10])=[CH:3][CH:4]=1 |f:5.6,^1:25,27,46,65|
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)OC
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Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.96 g
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
CuI
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Quantity
|
0.381 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Type
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CUSTOM
|
Details
|
the mixture was stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a pressure
|
Type
|
ADDITION
|
Details
|
addition funnel and a reflux condenser which
|
Type
|
CUSTOM
|
Details
|
The third neck of the flask was sealed with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The apparatus was purged with nitrogen three times
|
Type
|
ADDITION
|
Details
|
Pyridine, (30 mL) was added
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the reaction mixture at 45° C
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatile solvents removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel with hexane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
In this way, 2.66g, 65% yield, was obtained
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |